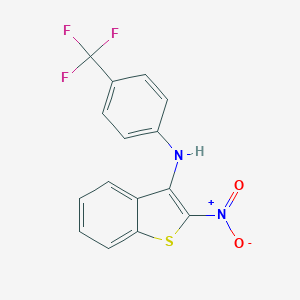
(R)-キザロホップメチル
説明
(R)-Quizalofop methyl, commonly known as (R)-Quizalofop, is an active ingredient in several herbicides used to control grassy weeds in agricultural crops. It belongs to the chemical family of cyclohexanedione derivatives, which are commonly referred to as “aryloxyphenoxypropionates”. (R)-Quizalofop is a selective herbicide, meaning it only affects certain plant species, and has been used in a variety of agricultural settings, including wheat, barley, maize, sorghum and rice. In addition, (R)-Quizalofop has been used to control weeds in pastures, turf, and non-crop areas.
科学的研究の応用
ナノ粒子用途
®-キザロホップメチルは、さまざまな目的のためにシリカベースのナノ粒子に組み込むことができます。
- 生体触媒: 磁性ナノ粒子に固定化された酵素(®-キザロホップメチルを含む)は、産業用生化学プロセスを強化する .
- シクロペンタノン合成: 2-ピリジンカルボニルまたは3-ピリジンカルボニルを含む配位子は、分子状酸素を酸化剤として使用してシクロペンタノンの収率を向上させる .
ペクチンの改変
食品科学では、®-キザロホップメチルは、ペクチンの改変に使用できます。
作用機序
Target of Action
®-Quizalofop Methyl is a selective herbicide that primarily targets the enzyme Acetyl CoA Carboxylase (ACCase) in plants . ACCase plays a crucial role in fatty acid biosynthesis, which is essential for plant growth and development.
Mode of Action
The compound interacts with its target, ACCase, by inhibiting its activity This inhibition disrupts the normal biosynthesis of fatty acids, leading to a halt in plant growth and eventually plant death
Pharmacokinetics
As a herbicide, it is known to be absorbed by both the roots and foliage of plants and is then distributed throughout the plant system . The metabolism and excretion of ®-Quizalofop Methyl within the plant system are areas of ongoing research.
Action Environment
The action, efficacy, and stability of ®-Quizalofop Methyl can be influenced by various environmental factors. These can include the specific plant species (as ACCase can vary among species), soil composition, temperature, and rainfall. For example, certain soil compositions can affect the absorption of the compound by plant roots. Similarly, temperature and rainfall can influence the compound’s distribution within the plant and its eventual metabolism and excretion .
特性
IUPAC Name |
methyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4/c1-11(18(22)23-2)24-13-4-6-14(7-5-13)25-17-10-20-16-9-12(19)3-8-15(16)21-17/h3-11H,1-2H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHJGQYNECSZDY-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



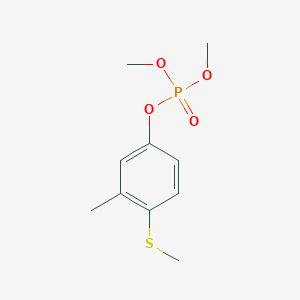

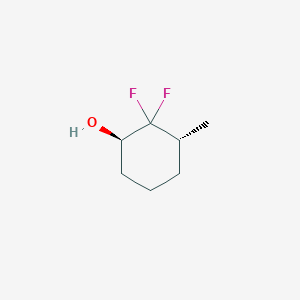
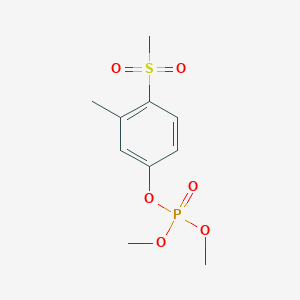
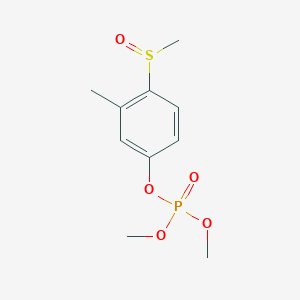
![2-[3-(Diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylsulfamoyl]benzenesulfonate](/img/structure/B133085.png)


![15-benzyl-18-[(1E,3E)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,5,12,19-tetramethyl-2-methylidene-8-(2-methylpropyl)-3,6,9,13,16,20,25-heptaoxo-1,4,7,10,14,17,21-heptazacyclopentacosane-11,22-dicarboxylic acid](/img/structure/B133092.png)

